molecular formula C11H14O B1641942 2'-Ethyl-4'-methylacetophenone

2'-Ethyl-4'-methylacetophenone

Cat. No.: B1641942
M. Wt: 162.23 g/mol
InChI Key: IUFUODFAIFHGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Ethyl-4'-methylacetophenone is a phenolic compound belonging to the acetophenone family, characterized by an ethyl group at the 2' position and a methyl group at the 4' position of the aromatic ring. These compounds are naturally present in Cistus ladanifer labdanum oil and are commercially available for research purposes .

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-(2-ethyl-4-methylphenyl)ethanone

InChI

InChI=1S/C11H14O/c1-4-10-7-8(2)5-6-11(10)9(3)12/h5-7H,4H2,1-3H3

InChI Key

IUFUODFAIFHGCU-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1)C)C(=O)C

Canonical SMILES

CCC1=C(C=CC(=C1)C)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The phytotoxic activity of acetophenone derivatives is influenced by substituent type, position, and number. Key structural differences include:

Compound Substituents Molecular Formula Key Structural Features
Propiophenone Propionyl group at C1 C₉H₁₀O Lacks aromatic ring substituents
4'-Methylacetophenone Methyl at C4' C₉H₁₀O Single methyl group on the aromatic ring
2',4'-Dimethylacetophenone Methyl at C2' and C4' C₁₀H₁₂O Two methyl groups at adjacent positions
2'-Ethyl-4'-methylacetophenone Ethyl at C2', methyl at C4' C₁₁H₁₄O Ethyl group introduces steric bulk

Phytotoxic Activity

Germination Inhibition
  • 4'-Methylacetophenone: Inhibits Lactuca sativa germination rate (%GR) with an IC₅₀ of 0.4 mM on paper, but exhibits hormesis at 0.1 mM in soil, stimulating germination .
  • 2',4'-Dimethylacetophenone: Stronger inhibition than 4'-methylacetophenone, reducing %GR by >80% at 1 mM in both substrates .
  • Propiophenone: Most potent inhibitor, achieving >80% GR inhibition at 1 mM, independent of substrate .
  • Mixtures : A blend of all three compounds shows synergistic effects, fully inhibiting germination on paper at 1 mM .
Seedling Growth
  • Hypocotyl and Radicle Growth: 2',4'-Dimethylacetophenone inhibits hypocotyl length by >52% on paper, while 4'-methylacetophenone stimulates growth in soil at 0.1 mM . The mixture inhibits radicle growth more effectively than individual compounds on paper but stimulates growth in soil, highlighting substrate-dependent effects .

Concentration-Dependent Effects

  • Hormesis: 4'-Methylacetophenone at 0.1 mM in soil increases %GR by 15%, contrasting with inhibition at higher concentrations .
  • Dose-Response Correlation: Propiophenone and 2',4'-dimethylacetophenone show linear inhibition with concentration (R² = 0.98–0.99), while 4'-methylacetophenone’s activity is nonlinear due to hormesis .

Synergistic Interactions

  • The mixture of propiophenone, 4'-methylacetophenone, and 2',4'-dimethylacetophenone enhances phytotoxicity beyond additive effects. For example: On paper, the mixture inhibits L. sativa hypocotyl growth by 70% at 0.5 mM, exceeding individual compound effects . In Allium cepa, the mixture’s inhibition of radicle growth surpasses that of 2',4'-dimethylacetophenone alone .

Physicochemical Properties

Compound Melting Point (°C) Boiling Point (°C) Solubility Thermodynamic Stability (ΔH°f, kJ/mol)
4'-Methylacetophenone 22–24 226 Soluble in methanol -215.3
2',4'-Dimethylacetophenone Not reported 245 (estimated) Low water solubility -228.1 (estimated)
4'-Hydroxy-2'-methylacetophenone 129–131 313 Soluble in methanol -198.7

The ethyl group in 2'-ethyl-4'-methylacetophenone likely increases hydrophobicity, reducing soil mobility but enhancing persistence .

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